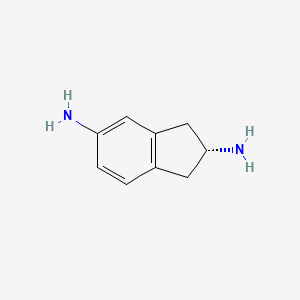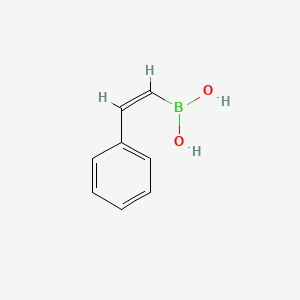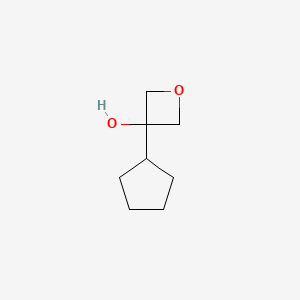
(R)-2,3-Dihydro-1H-indene-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,3-Dihydro-1H-indene-2,5-diamine is an organic compound with a unique bicyclic structure It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-2,5-dione using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-2,5-diamine may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions is optimized for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-2,5-diamine can undergo oxidation reactions to form corresponding imines or ketones.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or ketones.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
Comparison with Similar Compounds
(S)-2,3-Dihydro-1H-indene-2,5-diamine: The enantiomer of the compound with similar chemical properties but different chiral configuration.
2,3-Dihydro-1H-indene-2,5-dione: The ketone precursor used in the synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine.
Indene: The parent hydrocarbon structure without the amino groups.
Uniqueness: ®-2,3-Dihydro-1H-indene-2,5-diamine is unique due to its chiral nature and the presence of two amino groups, which make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
InChI Key |
FZOKDSSCQAFGDX-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC(=C2)N)N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)



